molecular formula C9H12O3S B574675 2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester CAS No. 181063-54-7

2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester

Cat. No.: B574675
CAS No.: 181063-54-7
M. Wt: 200.252
InChI Key: IVRSHMKAWVAAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethoxythiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid. One common method is the reaction of thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield ethyl thiophene-2-carboxylate, which is then ethoxylated to form ethyl 3-ethoxythiophene-2-carboxylate .

Industrial Production Methods

Industrial production of ethyl 3-ethoxythiophene-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of ethyl 3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiophene-3-carboxylate
  • Methyl 3-ethoxythiophene-2-carboxylate
  • Thiophene-2-carboxylic acid derivatives

Uniqueness

2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

181063-54-7

Molecular Formula

C9H12O3S

Molecular Weight

200.252

IUPAC Name

ethyl 3-ethoxythiophene-2-carboxylate

InChI

InChI=1S/C9H12O3S/c1-3-11-7-5-6-13-8(7)9(10)12-4-2/h5-6H,3-4H2,1-2H3

InChI Key

IVRSHMKAWVAAGT-UHFFFAOYSA-N

SMILES

CCOC1=C(SC=C1)C(=O)OCC

Synonyms

2-Thiophenecarboxylicacid,3-ethoxy-,ethylester(9CI)

Origin of Product

United States

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